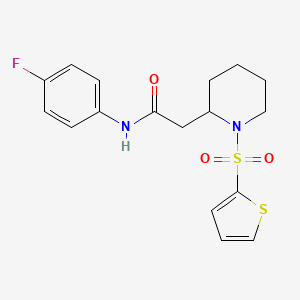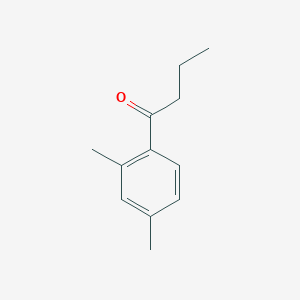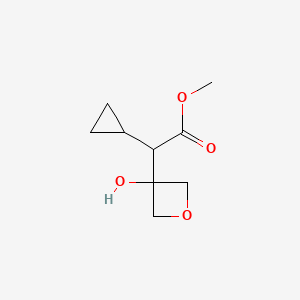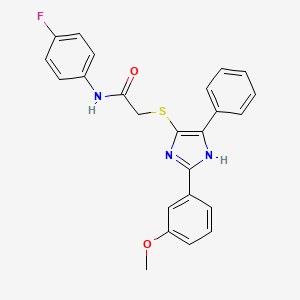![molecular formula C26H20FN3O3 B2537856 3-(1,3-苯并二氧杂环-5-基)-8-乙氧基-5-[(3-氟苯基)甲基]吡唑并[4,3-c]喹啉 CAS No. 866864-97-3](/img/structure/B2537856.png)
3-(1,3-苯并二氧杂环-5-基)-8-乙氧基-5-[(3-氟苯基)甲基]吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives has been explored through various methods. In one approach, 1-hydroxypyrazoloquinolines were prepared from 1-benzyloxypyrazole, with the pyridine B-ring being established in the terminal step. This involved cyclization of a formyl group with an amino group or an iminophosphorane group, followed by a series of reactions including lithiation, reaction with tosyl azide, and the Staudinger/aza-Wittig protocol . Another study reported the regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines, leading to compounds with significant inhibitory activity on bacterial serine/threonine protein kinases . Additionally, pyrazolo[4,3-c]quinolin-3-ones were synthesized starting from anilines and diethyl 2-(ethoxymethylene)malonate, with the Gould-Jacobs reaction being a key step .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been the subject of several studies. For instance, the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for the construction of fluorescent molecular sensors . Structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines and benzo[f]pyrazolo[3,4-b]quinolines have revealed the influence of substituted pendent aryl groups on the crystal structures and intermolecular interactions, including C-H...pi and pi...pi stacking interactions .
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives has been explored in various contexts. For example, the interaction of 3-amino-1H-pyrazolo[3,4-b]quinoline with different reagents led to the formation of thiazolidinones, thiazolines, and triazinopyrazoloquinolines . A novel acid-catalyzed rearrangement involving 3-(α-aminobenzyl)quinoxalin-2(1H)-one and ethyl acetoacetate was reported, resulting in the synthesis of 2-(pyrrol-3-yl)benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives have been linked to their potential pharmacological applications. For instance, some pyrazolo[4,3-c]quinolin-3(5H)-ones exhibited in vitro antiproliferative activities against various human cancer cell lines, with certain derivatives showing good cytotoxicity . The fluorescent properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been exploited for the design of molecular sensors, demonstrating strong analyte-induced fluorescence enhancement .
科学研究应用
超分子聚集
对类似喹啉衍生物的研究探索了它们在超分子聚集中的作用。例如,研究了取代基对二氢苯并吡唑并喹啉中超分子聚集维度的影响,强调了分子结构如何通过氢键和π-π相互作用影响复杂的三维骨架结构的形成 (Portilla, J. et al., 2005)。
催化和合成
喹啉衍生物已被用作催化中的配体,促进手性药物成分的合成。它们在官能化烯烃的不对称氢化中的应用证明了这些化合物在开发高效的对映选择性催化剂中的重要性 (Imamoto, T. et al., 2012)。
杂环合成
喹啉衍生物在合成复杂的杂环结构中的作用已被强调,并开发了方法来方便地合成结构多样的邻苯醌。此类研究强调了基于喹啉的化合物在构建药理学相关的杂环中的多功能性 (Rajesh, S. et al., 2011)。
药用应用
喹啉衍生物及其在药用应用中的潜力也受到了研究,包括作为抗癌剂。新型异恶唑喹喔啉衍生物已被合成并通过分子对接研究对其结构特征和潜在的抗癌活性进行了研究,证明了这些化合物在药物发现中的广泛适用性 (Abad, N. et al., 2021)。
抗菌活性
对吡喃并喹啉衍生物及其生物活性的研究显示出对各种细菌菌株有希望的抗菌活性。该研究表明喹啉衍生物在解决微生物耐药性方面具有治疗潜力 (Mulwad, V. et al., 2011)。
安全和危害
未来方向
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-7-8-22-20(12-19)26-21(14-30(22)13-16-4-3-5-18(27)10-16)25(28-29-26)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBEBCYWYXZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)
![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)
![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)


